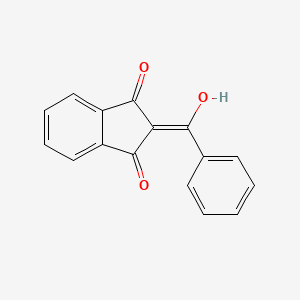
3-(3-chlorophenyl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group, a methyl group, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but they often involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups .
Scientific Research Applications
3-(3-chlorophenyl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one and various pyridine-substituted pyrazoles .
Uniqueness
What sets 3-(3-chlorophenyl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide apart is its unique combination of substituents, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its ability to participate in substitution reactions, while the pyridin-2-ylmethyl group can facilitate interactions with biological targets .
Properties
Molecular Formula |
C17H15ClN4O |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-22-16(17(23)20-11-14-7-2-3-8-19-14)10-15(21-22)12-5-4-6-13(18)9-12/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
KOEIUBSNTQYIJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12169689.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12169695.png)
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B12169713.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169720.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169722.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone](/img/structure/B12169725.png)


![2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole](/img/structure/B12169728.png)
![4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B12169730.png)

![(5Z)-5-(2-{4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl}-2-oxoethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12169738.png)
